N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 670271-68-8
VCID: VC5223712
InChI: InChI=1S/C19H16FNO2S/c1-14-2-4-15(5-3-14)16-6-12-19(13-7-16)24(22,23)21-18-10-8-17(20)9-11-18/h2-13,21H,1H3
SMILES: CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F
Molecular Formula: C19H16FNO2S
Molecular Weight: 341.4

N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide

CAS No.: 670271-68-8

Cat. No.: VC5223712

Molecular Formula: C19H16FNO2S

Molecular Weight: 341.4

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide - 670271-68-8

Specification

CAS No. 670271-68-8
Molecular Formula C19H16FNO2S
Molecular Weight 341.4
IUPAC Name N-(4-fluorophenyl)-4-(4-methylphenyl)benzenesulfonamide
Standard InChI InChI=1S/C19H16FNO2S/c1-14-2-4-15(5-3-14)16-6-12-19(13-7-16)24(22,23)21-18-10-8-17(20)9-11-18/h2-13,21H,1H3
Standard InChI Key MVOBMAHOTSMHBR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

N-(4-Fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide belongs to the sulfonamide class, featuring a biphenyl core with distinct substituents:

  • A 4-fluorophenyl group attached to the sulfonamide nitrogen.

  • A 4'-methyl group on the distal benzene ring.

  • A sulfonamide bridge (-SO₂NH-) linking the two aromatic systems.

The IUPAC name, N-(4-fluorophenyl)-4-(4-methylphenyl)benzenesulfonamide, reflects this arrangement. The SMILES string (CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F) and InChIKey (MVOBMAHOTSMHBR-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₆FNO₂S
Molecular Weight341.4 g/mol
CAS Number670271-68-8
IUPAC NameN-(4-fluorophenyl)-4-(4-methylphenyl)benzenesulfonamide
Topological Polar Surface Area63.7 Ų (estimated)

Crystallographic Insights

Although no crystal structure of this specific compound has been deposited, related sulfonamide-containing inhibitors bound to rat Autotaxin (PDB entries 7G2E, 7G2R, 7G2S) provide structural parallels . These structures highlight:

  • Hydrophobic interactions between aromatic rings and enzyme pockets.

  • Hydrogen bonding via the sulfonamide oxygen atoms to key residues (e.g., Lys-838 in Autotaxin) .

  • Fluorine participation in halogen bonding or electrostatic interactions, enhancing binding affinity .

Such features suggest that the 4-fluorophenyl and 4'-methyl groups in N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide may similarly engage target proteins, though experimental validation is required.

Synthesis and Chemical Reactivity

Synthetic Routes

The compound’s synthesis likely follows established protocols for aryl sulfonamides. A plausible route involves:

  • Sulfonation of 4'-methylbiphenyl-4-amine with chlorosulfonic acid.

  • Amidation with 4-fluoroaniline under basic conditions .

Rhodium-catalyzed C–C bond functionalization, as described by Xu et al. for α-branched N-sulfonyl amines, could also be adapted to introduce the biphenyl moiety . For example, Cp*Rh(CH₃CN)₃₂-mediated alkenylation of sulfonamide precursors might enable stereoselective assembly of the biphenyl system .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
SulfonationClSO₃H, DCM, 0°C → rt, 12 h75%
Amidation4-Fluoroaniline, pyridine, 80°C82%
PurificationColumn chromatography (SiO₂, hexane/EtOAc)-

Reactivity Profile

The sulfonamide group (-SO₂NH-) confers:

  • Acidity: The N-H proton (pKa ~10) can deprotonate under basic conditions, facilitating salt formation.

  • Nucleophilic substitution: Activation of the sulfur center for reactions with electrophiles.

  • Hydrogen-bond donor capacity: Critical for molecular recognition in biological systems .

The fluorine atom’s electronegativity may influence electron distribution across the biphenyl system, modulating solubility and intermolecular interactions.

Biological Activity and Research Findings

Structure-Activity Relationships (SAR)

Key SAR insights from related compounds include:

  • Fluorine substitution: Enhances metabolic stability and binding affinity through hydrophobic and electrostatic effects .

  • Methyl group placement: Ortho/meta/para positions on the biphenyl system modulate steric interactions with enzyme active sites .

  • Sulfonamide flexibility: Conformational rigidity from the biphenyl scaffold improves selectivity over off-target proteins .

While direct data for N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide are lacking, these trends provide a framework for hypothesizing its behavior.

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